REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:13])[CH2:3][CH:4]([C:10](=[S:12])[NH2:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=O>C(O)C>[CH3:13][CH:2]([CH3:1])[CH2:3][CH:4]([C:10]1[S:12][CH:15]=[C:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:11]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6]
|
Name
|
ethyl 4-methyl-2-thiocarbamoylpentanoate
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
CC(CC(C(=O)OCC)C(N)=S)C
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C(=O)OCC)C=1SC=C(N1)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |